An In-depth Technical Guide to 3-Hydroxyadamantane-1-carbonitrile
An In-depth Technical Guide to 3-Hydroxyadamantane-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Hydroxyadamantane-1-carbonitrile. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines established knowledge of its precursor, 3-Hydroxyadamantane-1-carboxylic acid, with well-established principles of organic chemistry to offer a predictive yet thorough resource.
Chemical Properties
Table 1: Predicted Physicochemical Properties of 3-Hydroxyadamantane-1-carbonitrile and Measured Properties of its Precursor.
| Property | 3-Hydroxyadamantane-1-carbonitrile (Predicted) | 3-Hydroxyadamantane-1-carboxylic acid (Experimental) |
| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₆O₃[1][2][3][4] |
| Molecular Weight | 177.24 g/mol | 196.24 g/mol [1][2][3][4] |
| Appearance | White to off-white crystalline solid | White to yellow solid[1] |
| Melting Point (°C) | Estimated > 200 | 203-207[1] |
| Boiling Point (°C) | Expected to be high, likely sublimes | Not available |
| Solubility | Soluble in organic solvents, insoluble in water.[5] | Slightly soluble in water, soluble in organic solvents. |
Chemical Reactivity:
The chemical reactivity of 3-Hydroxyadamantane-1-carbonitrile is dictated by its three key structural features: the adamantane cage, the tertiary hydroxyl group, and the nitrile group.
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Adamantane Cage: The adamantane structure is highly stable and generally unreactive. Reactions typically occur at the functional groups.[6]
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Hydroxyl Group: The tertiary hydroxyl group can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation. However, the steric hindrance of the adamantane cage may influence reaction rates.
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Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[7] It can also be reduced to a primary amine. The nitrile group's carbon atom is electrophilic and can be attacked by nucleophiles.
Experimental Protocols
As a direct and optimized synthesis for 3-Hydroxyadamantane-1-carbonitrile is not documented in the reviewed literature, a plausible and detailed experimental protocol is proposed here, starting from the commercially available 3-Hydroxyadamantane-1-carboxylic acid. This multi-step synthesis involves the formation of an intermediate amide, followed by dehydration.
Synthesis of 3-Hydroxyadamantane-1-carboxamide
Principle: Carboxylic acids can be converted to primary amides via the corresponding acyl chloride, followed by reaction with ammonia.
Materials:
-
3-Hydroxyadamantane-1-carboxylic acid
-
Thionyl chloride (SOCl₂)
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Anhydrous dichloromethane (DCM)
-
Ammonium hydroxide (NH₄OH) solution (concentrated)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
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Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Hydroxyadamantane-1-carboxylic acid in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases.
-
Removal of Excess Thionyl Chloride: Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution in an ice bath. Slowly add an excess of concentrated ammonium hydroxide solution with vigorous stirring.
-
Work-up: Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Hydroxyadamantane-1-carboxamide. The product can be further purified by recrystallization.
Synthesis of 3-Hydroxyadamantane-1-carbonitrile
Principle: Primary amides can be dehydrated to nitriles using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).[7][8]
Materials:
-
3-Hydroxyadamantane-1-carboxamide
-
Phosphorus pentoxide (P₂O₅)
-
Anhydrous sand
-
Distillation apparatus
-
Heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask, thoroughly mix 3-Hydroxyadamantane-1-carboxamide with an excess of phosphorus pentoxide and anhydrous sand (to prevent clumping).
-
Dehydration: Heat the mixture under vacuum using a heating mantle. The product, 3-Hydroxyadamantane-1-carbonitrile, will sublime. Collect the sublimed product on a cold finger or in a cooled section of the apparatus.
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Purification: The collected product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
Predicted Spectroscopic Data
The following are predicted key spectral features for 3-Hydroxyadamantane-1-carbonitrile based on its structure.
Table 2: Predicted Spectroscopic Data.
| Spectroscopy | Predicted Key Signals |
| ¹H NMR | Signals corresponding to the adamantane cage protons (typically in the range of 1.5-2.5 ppm). A broad singlet for the hydroxyl proton (variable chemical shift). |
| ¹³C NMR | A signal for the nitrile carbon (around 120 ppm). Signals for the quaternary carbons of the adamantane cage, including the one attached to the hydroxyl group (around 70 ppm) and the one attached to the nitrile group. Signals for the CH and CH₂ groups of the adamantane cage. |
| IR (Infrared) | A sharp, medium-intensity absorption band for the C≡N stretch around 2230-2250 cm⁻¹. A broad absorption band for the O-H stretch of the hydroxyl group around 3200-3600 cm⁻¹. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 177.24. Fragmentation patterns characteristic of the adamantane cage. |
Potential Applications and Biological Activity
While the biological activity of 3-Hydroxyadamantane-1-carbonitrile has not been specifically reported, the adamantane scaffold is a well-known pharmacophore present in numerous approved drugs. Adamantane derivatives have shown a wide range of biological activities, including antiviral, antibacterial, antifungal, and effects on the central nervous system.[5][6][9]
The introduction of a nitrile group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Nitrile-containing compounds are found in a variety of pharmaceuticals and can act as bioisosteres for other functional groups or as reactive handles for further chemical modification.
Given the known activities of adamantane derivatives, 3-Hydroxyadamantane-1-carbonitrile could be a valuable intermediate for the synthesis of novel therapeutic agents. For instance, the nitrile group could be converted to an amine or other functionalities to explore its potential as an antiviral or a modulator of CNS targets.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 3-Hydroxyadamantane-1-carbonitrile.
Hypothetical Experimental Workflow
Caption: A logical workflow for the synthesis and analysis of the target compound.
Potential Biological Interaction Pathway
Caption: A hypothetical interaction of a derivative with a CNS signaling pathway.
References
- 1. 3-Hydroxyadamantane-1-carboxylic acid 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Hydroxyadamantane-1-carboxylic acid|42711-75-1-Maohuan Chemical [bschem.com]
- 3. 3-Hydroxyadamantane-1-carboxylic acid 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Hydroxyadamantane-1-carboxylic acid | C11H16O3 | CID 2736518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. britannica.com [britannica.com]
- 8. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
